(18F)Fempa

Beschreibung

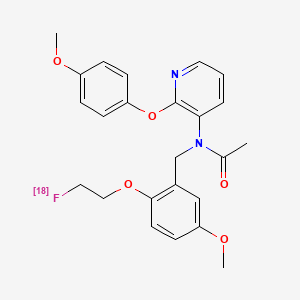

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1207345-42-3 |

|---|---|

Molekularformel |

C24H25FN2O5 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-[2-(4-methoxyphenoxy)pyridin-3-yl]acetamide |

InChI |

InChI=1S/C24H25FN2O5/c1-17(28)27(16-18-15-21(30-3)10-11-23(18)31-14-12-25)22-5-4-13-26-24(22)32-20-8-6-19(29-2)7-9-20/h4-11,13,15H,12,14,16H2,1-3H3/i25-1 |

InChI-Schlüssel |

WDCDJYGFOQXTQD-FNNGWQQSSA-N |

Isomerische SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(N=CC=C2)OC3=CC=C(C=C3)OC |

Kanonische SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(N=CC=C2)OC3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Radiochemical Synthesis and Production Methodologies of 18f Fempa

Precursor Chemistry and Design for Radiofluorination

The successful radiosynthesis of (18F)Fempa relies on the design and selection of an appropriate precursor molecule. The precursor must contain a suitable leaving group at the position where the radioactive fluorine-18 (B77423) is to be introduced. For the synthesis of (18F)Fempa, a mesylate precursor has been employed. researchgate.net The mesylate group (a sulfonate ester derived from methanesulfonic acid) serves as an effective leaving group in nucleophilic substitution reactions, which are commonly used for incorporating fluorine-18. nih.gov The design of the precursor ensures that the radiofluorination reaction occurs regioselectively at the desired site on the molecule, leading to the formation of (18F)Fempa.

General principles of precursor design for radiofluorination often involve attaching good leaving groups such as tosylates, triflates, or nonaflates to a carbon atom. mdpi.comrsc.org The choice of leaving group and the structure of the precursor are critical for achieving high radiochemical yields and purity under the conditions of radiofluorination. nih.gov While the specific structure of the Fempa-mesylate precursor is not detailed in the provided snippets, its use indicates that the mesylate functionality is positioned appropriately to facilitate nucleophilic attack by the activated [18F]fluoride ion. researchgate.netnih.gov

Nucleophilic Radiosynthesis Strategies of (18F)Fempa

The primary strategy for synthesizing (18F)Fempa involves nucleophilic radiofluorination. researchgate.net This method typically utilizes cyclotron-produced [18F]fluoride ion, which is often obtained by the irradiation of oxygen-18 enriched water targets with protons. researchgate.net The [18F]fluoride ion needs to be in a highly reactive, anhydrous form for effective nucleophilic substitution in organic solvents. This is commonly achieved by drying the aqueous [18F]fluoride and enhancing its solubility and nucleophilicity in organic media through the addition of a phase transfer catalyst, such as Kryptofix® 222, in the presence of a counterion like potassium carbonate. nih.govmdpi.comnih.gov

The nucleophilic radiosynthesis of (18F)Fempa proceeds via the reaction of the activated [18F]fluoride with the Fempa-mesylate precursor. researchgate.net In this SN2-type reaction, the [18F]fluoride ion attacks the carbon atom bearing the mesylate leaving group, resulting in the displacement of the mesylate and the formation of a carbon-(18F)fluorine bond. nih.gov Following the radiofluorination step, the reaction mixture undergoes purification to isolate the desired (18F)Fempa from unreacted precursor, leaving groups, and potential byproducts. researchgate.net Preparative high-performance liquid chromatography (HPLC) is a standard technique used for this purification. researchgate.netopenmedscience.com After HPLC purification, further formulation steps, such as using a solid phase extraction (SPE) cartridge (e.g., C18 cartridge), are typically performed to prepare the sterile end product in a suitable formulation buffer. researchgate.net

Automated Synthesis Protocols and Optimization for (18F)Fempa Production

Automated synthesis modules are widely employed in the production of 18F-labeled radiopharmaceuticals to improve reproducibility, efficiency, and reduce radiation exposure to personnel. openmedscience.comd-nb.info While the provided information specifically mentions that (18F)Fempa was prepared according to a previous method researchgate.net, the general principles of automated synthesis in radiochemistry are highly relevant.

Automated synthesis protocols typically involve a sequence of automated steps, including the trapping and elution of [18F]fluoride from the target water, drying of the [18F]fluoride with a phase transfer catalyst, the radiofluorination reaction with the precursor, quenching of the reaction, deprotection steps (if necessary), purification (often using automated HPLC and SPE), and final formulation. openmedscience.commdpi.comnih.govfrontiersin.org Optimization of these protocols is crucial to maximize radiochemical yield, minimize synthesis time, and ensure high product quality. frontiersin.orgnih.gov Optimization parameters can include reaction temperature, reaction time, solvent composition, the amount of precursor and catalyst, and the parameters of the purification steps. mdpi.comfrontiersin.orgmdpi.com

Automated synthesis platforms, such as those based on GE Tracerlab FXFDG, Tracerlab FXN, or other commercially available modules, are designed to handle these complex sequences robotically. openmedscience.comd-nb.infomdpi.comnih.govfrontiersin.orgmdpi.com Although a specific automated protocol for (18F)Fempa on a particular module is not detailed in the search results, the synthesis steps described (nucleophilic fluorination, HPLC, SPE) are compatible with standard automated radiochemistry systems. researchgate.netopenmedscience.com The development of an optimized automated synthesis protocol for (18F)Fempa would involve adapting the manual synthesis steps to an automated platform and systematically optimizing the reaction and purification parameters to achieve reliable and efficient production. frontiersin.orgnih.gov

Radiochemical Purity and Molar Activity Assessment of (18F)Fempa

Ensuring high radiochemical purity and sufficient molar activity are critical quality control aspects for any PET radiotracer, including (18F)Fempa. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form ((18F)Fempa). Molar activity (also referred to as specific radioactivity) is the amount of radioactivity per mole of the compound. mdpi.comnih.govmdpi.comsemanticscholar.orgmdpi.comnih.govnih.govnih.govsnmjournals.org

For (18F)Fempa, the radiochemical purity has been reported to be higher than 99%. researchgate.net This indicates that the synthesis and purification methods are effective in isolating the desired product from radioactive impurities. The specific (radio)activity of (18F)Fempa has been reported to be greater than 91 GBq/µmol. researchgate.net High molar activity is important for PET imaging as it allows for the administration of a low chemical dose, minimizing potential pharmacological effects while providing sufficient radioactive signal for imaging.

Assessment of radiochemical purity and molar activity is typically performed using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with a radio detector and a UV detector. openmedscience.comfrontiersin.orgnih.gov The radio detector measures the radioactivity associated with each component in the sample, while the UV detector measures the mass of the chemical species. By comparing the signals from the two detectors, the radiochemical purity and molar activity can be determined. openmedscience.comfrontiersin.orgnih.gov For (18F)Fempa, the content of 18F+19F-FEMPA plus the sum of chemical impurities in the end product was found to be less than 10 µg/mL. researchgate.net This demonstrates control over both the radioactive and chemical impurities in the final preparation.

The following table summarizes key radiochemical properties reported for (18F)Fempa:

| Property | Value | Assessment Method | Source |

| Radiochemical Purity | >99% | Not explicitly stated (likely HPLC) | researchgate.net |

| Specific (Radio)activity | >91 GBq/µmol | Not explicitly stated (likely HPLC) | researchgate.net |

| Chemical Impurities | <10 µg/mL (18F+19F-FEMPA + sum of chemical impurities) | Not explicitly stated | researchgate.net |

Note: The assessment methods were not explicitly stated in the source for (18F)Fempa's specific values, but common radiochemical practice for purity and molar activity assessment involves HPLC.

Preclinical Pharmacological and Kinetic Characterization of 18f Fempa

In Vitro Receptor Binding Affinity and Selectivity Studies

In vitro studies are crucial for understanding how a radioligand interacts with its target receptor and to assess its specificity. For (18F)Fempa, these studies have focused on its binding to TSPO.

Competition Binding Assays with Reference Ligands

Competition binding assays are used to determine the binding affinity of a new ligand by observing its ability to displace a known radioligand from the receptor. For (18F)Fempa, competition binding assays have been performed using reference TSPO ligands such as (3H)PK11195 and PBR28. researchgate.netsnmjournals.org These assays help to characterize the binding profile of (18F)Fempa and compare its affinity to established TSPO tracers. Studies have shown that the binding affinity ratio of (18F)Fempa to TSPO between high-affinity binders (HABs) and mixed-affinity binders (MABs) is similar to that of (11C)PBR28. nih.gov

Assessment of Binding Specificity to TSPO

Assessing binding specificity is vital to ensure that the radioligand is primarily binding to the intended target (TSPO) and not to other sites. In vitro autoradiography studies have been used to evaluate the specificity of (18F)Fempa binding in tissue sections. utu.firesearchgate.net These studies involve incubating tissue sections with (18F)Fempa in the presence and absence of an excess amount of unlabeled competitive binders, such as PK11195. utu.firesearchgate.net A significant reduction in binding in the presence of the unlabeled competitor indicates specific binding to TSPO. In vitro blocking experiments have demonstrated specific accumulation of (18F)Fempa in mouse and human atherosclerotic plaques. utu.firesearchgate.netnih.gov In human carotid artery plaque sections, (18F)Fempa binding was predominantly observed in areas positive for CD68, a marker for macrophages, and this binding was significantly reduced in the presence of excess unlabeled PK11195. utu.fi

Ex Vivo Autoradiographic Mapping of (18F)Fempa Distribution

Ex vivo autoradiography provides detailed spatial information about the distribution of a radioligand in tissue sections after administration to an animal.

Quantitative Autoradiography Techniques

Quantitative autoradiography techniques are employed to measure the concentration of radioactivity in specific regions of tissue sections, allowing for the assessment of tracer uptake and distribution. nih.gov For (18F)Fempa, quantitative autoradiography has been used to map its distribution in tissues like the aorta in animal models of atherosclerosis. utu.firesearchgate.net This involves apposing tissue sections to imaging plates and then scanning them with a phosphoimager to quantify the radioactivity. utu.fi Studies in mouse models of atherosclerosis have shown varying levels of (18F)Fempa uptake in different areas of the aorta, including atherosclerotic plaques and the non-atherosclerotic vessel wall. utu.firesearchgate.netresearchgate.net

Co-localization Studies with Cellular Markers

Co-localization studies combine autoradiography with immunohistochemistry to determine which cell types are responsible for the observed radioligand uptake. By staining the same tissue sections with markers for specific cell populations (e.g., macrophages, smooth muscle cells), researchers can assess the relationship between tracer distribution and the presence of these cells. utu.firesearchgate.netnih.govjacc.org For (18F)Fempa, co-localization studies have focused on its uptake in relation to macrophages (marked by CD68) in atherosclerotic plaques. utu.firesearchgate.netnih.gov These studies have shown that intra-plaque (18F)Fempa uptake co-localized with macrophage-rich areas. utu.firesearchgate.net In human carotid plaque sections, predominant binding was observed in CD68-positive areas compared to alpha-smooth muscle actin (α-SMA)-positive areas (a marker for smooth muscle cells). utu.fi

In Vivo Distribution Kinetics and Radiometabolism in Animal Models

In vivo studies in animal models are essential to understand how a radioligand behaves in a living organism, including its distribution over time and how it is metabolized.

In vivo PET/CT imaging studies in mice have shown that (18F)Fempa exhibits rapid blood clearance. utu.firesearchgate.netnih.gov High radioactivity concentrations have been observed in organs such as the lungs, adrenal glands, kidneys, and liver. utu.fi Ex vivo biodistribution studies in mice at a specific time point post-injection have also provided quantitative data on (18F)Fempa accumulation in various tissues. utu.firesearchgate.netnih.gov For example, quantification of radioactivity in the whole aorta showed higher accumulation in atherosclerotic mice compared to healthy mice at 20 minutes post-injection. utu.firesearchgate.netnih.gov

Radiometabolism studies investigate how the radioligand is broken down in the body. For (18F)Fempa, studies have indicated rapid metabolism, with a decreasing percentage of the intact tracer detectable in plasma over time. nih.govsemanticscholar.org

Interactive Data Tables:

| Study Type | Model Organism | Key Finding | Source |

| In Vitro Binding Affinity | Human/Mouse | Binding affinity ratio similar to (11C)PBR28 between HABs and MABs. | nih.gov |

| In Vitro Specificity | Mouse/Human | Specific accumulation in atherosclerotic plaques, blocked by PK11195. | utu.firesearchgate.net |

| Ex Vivo Autoradiography | Mouse | Uptake in atherosclerotic plaques and normal vessel wall. | utu.firesearchgate.net |

| Co-localization (Ex Vivo) | Mouse/Human | Uptake co-localized with macrophage-rich areas (CD68+). | utu.firesearchgate.net |

| In Vivo Kinetics | Mouse | Rapid blood clearance, uptake in lungs, adrenals, kidneys, liver, aorta. | utu.firesearchgate.net |

| In Vivo Biodistribution | Mouse | Higher accumulation in atherosclerotic aortas vs healthy aortas (ex vivo). | utu.firesearchgate.netnih.gov |

| Radiometabolism (In Vivo) | Not specified | Rapid metabolism, decreasing intact tracer in plasma over time. | nih.govsemanticscholar.org |

| Tissue/Area (Mouse Aorta, Ex Vivo Autoradiography) | Count Density (PSL/mm²) | Significance (vs. areas with no macrophages) | Source |

| No macrophages | 40 ± 13 | - | utu.fi |

| Low macrophage density | 67 ± 22 | utu.fi | |

| Intermediate macrophage density | 140 ± 30 | utu.fi | |

| High macrophage density | 190 ± 54 | P < 0.001 | utu.fi |

| Normal vessel wall | 230 ± 78 | P = 0.40 (vs. high macrophage density) | utu.fi |

Blood Clearance and Tissue Distribution Profiles

Preclinical evaluations of (18F)Fempa, particularly in mice, have demonstrated rapid blood clearance following intravenous administration wikipedia.orgwikipedia.orgguidechem.com. Dynamic PET/CT imaging in mice showed a rapid reduction in the concentration of (18F)Fempa in the blood pool wikipedia.org. For instance, the remaining radioactivity concentration (SUV) in the blood pool was reported as 1.5 ± 0.11 at 40 minutes post-injection in one study wikipedia.org.

Tissue distribution studies in mice have revealed uptake in various organs. Rapid accumulation of (18F)Fempa was observed in the lungs, with activity peaking at 1-2 minutes post-injection wikipedia.org. High radioactivity concentrations were also noted in the adrenal glands, kidneys, and liver wikipedia.org.

Studies investigating (18F)Fempa in the context of atherosclerosis in mice have shown uptake in the aorta, including in atherosclerotic plaques wikipedia.orgwikipedia.orgguidechem.com. While in vivo imaging showed rapid blood clearance, no significant difference in aortic uptake between atherosclerotic and healthy mice was initially observed wikipedia.orgguidechem.com. However, ex vivo analysis at 20 minutes post-injection indicated a 1.3-fold higher accumulation of (18F)Fempa in the whole aorta of atherosclerotic mice compared to healthy controls wikipedia.orgguidechem.com. Autoradiography further demonstrated higher tracer uptake in plaque areas rich in macrophages compared to areas without macrophages, although the uptake in plaques was not higher than in the normal vessel wall wikipedia.orgguidechem.com.

The brain uptake of (18F)Fempa is also a critical aspect of its preclinical characterization, given its intended use in neuroimaging for conditions like Alzheimer's disease nih.govnih.govuni.lumybiosource.comwikipedia.orgnucleos.com. (18F)Fempa has been described as having suitable pharmacokinetic properties for brain penetration nih.govuni.lu.

Table 1: Summary of (18F)Fempa Tissue Distribution in Mice

| Tissue | Observation | Source |

| Blood | Rapid clearance | wikipedia.orgwikipedia.orgguidechem.com |

| Blood Pool (SUV) | 1.5 ± 0.11 at 40 minutes post-injection | wikipedia.org |

| Lungs | Rapid accumulation, peaking at 1-2 min p.i. | wikipedia.org |

| Adrenal Glands | High radioactivity concentration | wikipedia.org |

| Kidneys | High radioactivity concentration | wikipedia.org |

| Liver | High radioactivity concentration | wikipedia.org |

| Aorta | Uptake observed | wikipedia.orgwikipedia.orgguidechem.com |

| Atherosclerotic Plaques | Higher uptake in macrophage-rich areas vs. areas without macrophages (ex vivo) | wikipedia.orgguidechem.com |

| Brain | Suitable for penetration, uptake observed | nih.govnih.govuni.lumybiosource.comwikipedia.orgnucleos.com |

Plasma and Brain Radiometabolite Analysis

Analysis of plasma in mice following (18F)Fempa injection showed a relatively rapid decrease in the parent fraction nih.gov. Approximately 60% of the parent compound remained in plasma at 30 minutes post-injection nih.gov. The percentage of radiometabolites in plasma increased over time, with roughly 15% observed at 15 minutes and reaching approximately 65% at 120 minutes after radiotracer injection nih.gov.

In contrast to the plasma, a lower extent of metabolism was observed in the brain of mice nih.gov. The parent fraction of (18F)Fempa in the brain remained higher over time compared to plasma, with approximately 96% and 77% of the parent compound detected at 15 and 120 minutes post-injection, respectively nih.gov.

In one study conducted in mice, only one significant radiometabolite was detected in both plasma and brain samples, in addition to the parent compound nih.gov. Radiometabolite analysis in monkey plasma using techniques like HPLC has also been performed for related TSPO ligands wikipedia.org. The analysis of blood samples using radio-HPLC is a standard method to evaluate the potential radiometabolism of a radiolabeled drug umich.edu.

Table 2: Percentage of Parent (18F)Fempa in Plasma and Brain of Mice

| Time Post-Injection | Plasma Parent Fraction (%) | Brain Parent Fraction (%) | Source |

| 15 minutes | Not specified (approx. 85% based on metabolite data) | 96 | nih.gov |

| 30 minutes | 60 | Not specified | nih.gov |

| 120 minutes | Not specified (approx. 35% based on metabolite data) | 77 | nih.gov |

Note: Plasma parent fractions at 15 and 120 minutes are inferred from reported metabolite percentages in the source.

Impact of Radiometabolites on Quantitative Imaging

The presence of radiometabolites can significantly impact the quantitative analysis of PET imaging data nih.gov. This is particularly true if the radiometabolites are also radioactive and distribute into tissues of interest nih.gov. While radiometabolites in plasma can often be accounted for, those that accumulate in tissues pose a greater challenge for accurate quantification of parent tracer binding nih.gov.

For (18F)Fempa, the observed metabolism in plasma could be considered a disadvantage for quantitative use, as it complicates the determination of the arterial input function, which is essential for many quantitative models nih.govnih.gov. The arterial input function represents the concentration of unmetabolized radiotracer available to enter the tissue nih.gov.

Although the brain metabolism of (18F)Fempa appears to be less extensive than in plasma, the presence of any radioactive metabolites in the brain can still affect quantitative measures nih.gov. Accurate quantitative imaging requires careful consideration and, ideally, measurement of both parent tracer and radiometabolite concentrations in plasma over time umich.edunih.gov. Mathematical models are then used to derive parameters such as tissue uptake and binding, taking into account the contribution of radiometabolites umich.edu.

The impact of radiometabolites on quantitative imaging varies among different PET tracers. For some tracers, the contribution of radiometabolites to the brain signal may be low nih.gov. However, for accurate quantification with (18F)Fempa, particularly in studies aiming to measure TSPO binding precisely, it is necessary to analyze and correct for the presence of radiometabolites in plasma and to consider their potential uptake in the brain.

Quantitative Positron Emission Tomography Pet Imaging Methodologies with 18f Fempa in Preclinical Research

Dynamic PET Imaging Protocols in Animal Models

Dynamic PET imaging protocols in animal models involve acquiring a series of PET scans over a period following the injection of (18F)Fempa. This generates time-activity curves (TACs) that represent the change in radiotracer concentration within specific regions of interest (ROIs) over time. d-nb.infocriver.cominviscan.fr These dynamic acquisitions are crucial for kinetic modeling, which requires understanding the uptake, distribution, and clearance of the radiotracer in different tissues. Preclinical dynamic PET imaging in rodents, such as mice and rats, presents unique challenges due to their small size and limited blood volume, which impacts the feasibility of obtaining arterial blood samples for input function measurement. frontiersin.orgcriver.com Despite these challenges, dynamic PET imaging with TSPO tracers like (18F)FEPPA (a similar second-generation TSPO ligand) has been successfully performed in rat models of neuroinflammation, typically involving acquisition times of 90 minutes. criver.com

Compartmental Modeling Approaches for Quantitative Analysis

Compartmental modeling is a widely used technique for the quantitative analysis of dynamic PET data. It involves fitting mathematical models that describe the kinetics of the radiotracer's movement between different compartments (e.g., plasma, free in tissue, specifically bound) to the measured tissue TACs. turkupetcentre.nettsnmjournals.org This approach allows for the estimation of kinetic rate constants and binding parameters, such as VT, which represents the ratio of the radioligand concentration in tissue to that in plasma at equilibrium. d-nb.inforesearchgate.netsnmjournals.orgturkupetcentre.net For TSPO ligands like (18F)Fempa, compartmental modeling is essential for quantifying TSPO binding in vivo. researchgate.netpatsnap.comsnmjournals.org

The two-tissue compartment model (2TCM) is a common model applied to analyze PET data for tracers that bind to specific receptors or proteins, including TSPO ligands. d-nb.inforesearchgate.netpatsnap.comturkupetcentre.net This model typically includes compartments representing the radiotracer in plasma, free and non-specifically bound in tissue, and specifically bound to the target (TSPO). d-nb.infoturkupetcentre.net The 2TCM with an arterial plasma input function has been used to derive total distribution volume (VT) values for (18F)FEPPA (a related TSPO ligand) in various brain regions in studies investigating neuroinflammation. d-nb.info The VT obtained from the 2TCM is a key outcome measure reflecting the total amount of reversible binding in the tissue. d-nb.inforesearchgate.netsnmjournals.org

Logan graphical analysis is another method employed for the quantification of PET data, particularly for tracers that exhibit reversible binding, such as (18F)Fempa binding to TSPO. d-nb.inforesearchgate.netsnmjournals.orgmdpi.com This graphical approach provides an estimate of the distribution volume (VT) under the assumption that reversible equilibrium is reached between the tissue and plasma compartments after a certain time point. d-nb.infomdpi.com Logan graphical analysis has been successfully implemented for the quantification of (18F)Fempa binding in studies involving both human subjects and preclinical models. researchgate.netpatsnap.comsnmjournals.orgresearchgate.net For instance, parametric images of VT have been generated using the Logan graphical analysis method for TSPO ligands in preclinical research. d-nb.inforesearchgate.net Studies comparing 2TCM and Logan graphical analysis for TSPO ligands have shown good correlation between the VT estimates obtained from both methods. patsnap.com

Reference Region Selection and Validation for Simplified Quantification of (18F)Fempa Binding

Reference region methods offer a simplified approach to quantify radiotracer binding, avoiding the need for arterial blood sampling. This method relies on identifying a brain region where the radiotracer uptake is non-specific and proportional to the free fraction in plasma, thus serving as a surrogate for the input function. nih.govoup.comoup.com However, for TSPO ligands like (18F)Fempa, identifying a true reference region devoid of specific binding is challenging because TSPO is widely distributed throughout the brain, and its expression can be upregulated in various pathological conditions. nih.govoup.com Despite this, the cerebellum has sometimes been used as a pseudo-reference region in TSPO PET studies, although it is known to contain a substantial amount of specific binding sites. nih.govoup.comoup.com The validity of using a reference region depends on the specific radiotracer and the disease being studied, as widespread neuroinflammation could affect potential reference areas. nih.gov

Image-Derived Input Function (IDIF) Methodologies and Associated Challenges for (18F)Fempa

Image-Derived Input Function (IDIF) methodologies aim to non-invasively estimate the arterial input function directly from the PET image data, typically by extracting the time-activity curve from a major artery within the field of view, such as the carotid arteries. nih.govnih.govplos.org This approach can reduce the need for invasive arterial blood sampling, which is particularly beneficial in preclinical studies with small animals. criver.comnih.govnih.govplos.org However, IDIF methodologies are associated with several challenges, including partial volume effects, motion artifacts, and the need to correct for the contribution of radioactive metabolites in the blood. nih.govnih.gov For TSPO ligands like (18F)FEPPA, accurately extracting the IDIF and correcting it for metabolites and partial volume effects is crucial for obtaining reliable quantitative results. nih.govplos.org While IDIF is an attractive alternative, it is a challenging technique and its successful implementation depends on the specific tracer kinetics and the ability to overcome these technical hurdles. nih.govnih.gov Studies have explored different IDIF extraction procedures, including image segmentation and independent component analysis, with varying degrees of success compared to arterial blood sampling. nih.govplos.org

Normalization Methods for Regional (18F)Fempa Tracer Uptake

Quantitative analysis of regional tracer uptake is a critical aspect of preclinical PET imaging with radioligands like (18F)Fempa, a second-generation tracer targeting the 18 kDa translocator protein (TSPO) ugm.ac.idnih.gov. Accurate quantification allows for the assessment of biological processes, such as neuroinflammation, in a reproducible manner. However, raw regional tracer uptake values can be influenced by various factors, including injected dose, body weight, and individual physiological differences. Therefore, normalization methods are employed to account for these variables and enable meaningful comparisons of tracer uptake between different animals or across longitudinal studies.

Several normalization approaches are commonly used in preclinical PET imaging, and while specific detailed research findings focused exclusively on the comparative evaluation of these methods for (18F)Fempa were not prominently found in the surveyed literature, the general principles and techniques applied to similar TSPO tracers and other radioligands in preclinical settings are relevant. These methods aim to transform raw activity measurements into a more standardized metric that reflects tracer binding or delivery independent of confounding factors.

One widely used method is the calculation of the Standardized Uptake Value (SUV). SUV normalizes the tissue radioactivity concentration by the injected dose per unit of body weight or lean body mass nih.govontosight.ai. While simple to implement, SUV can be affected by factors such as uptake time, blood clearance, and variations in tracer distribution volume ontosight.ai. Despite these limitations, SUV provides a semi-quantitative measure that can be useful for initial assessments of regional uptake.

Another common approach, particularly in neuroimaging, involves the use of a reference region to calculate the Standardized Uptake Value Ratio (SUVR) or other ratio-based measures like the Normalized Uptake Value (NUV). This method assumes that tracer uptake in a specific brain region (the reference region) is non-specific or remains relatively constant across different experimental conditions or disease states. The uptake in regions of interest is then divided by the uptake in the reference region. For TSPO tracers used in preclinical neuroinflammation imaging, potential reference regions often considered include areas with low or stable TSPO expression that are not significantly affected by the condition being studied. Studies with other TSPO tracers in rodent models have utilized regions such as the cerebellum or brainstem as reference areas. The suitability of a reference region for (18F)Fempa in specific preclinical models requires careful validation to ensure the assumptions underlying the method are met.

Kinetic modeling represents a more advanced quantitative approach that can provide measures of tracer kinetics, such as binding potential (BPND) or volume of distribution (VT). These parameters are generally considered more robust indicators of specific tracer binding than SUV or SUVR as they account for tracer delivery and clearance. Kinetic modeling typically requires dynamic PET acquisitions and measurement of the arterial input function, which can be technically challenging in preclinical studies. While providing more detailed information about tracer behavior, the complexity of kinetic modeling may limit its routine application in all preclinical (18F)Fempa studies.

Normalization can also involve co-registration of PET images with anatomical images, such as Magnetic Resonance Imaging (MRI), to improve spatial accuracy and enable the delineation of specific anatomical regions of interest. This spatial normalization to a standard template or individual anatomy helps ensure that regional uptake measurements are consistently obtained from the intended brain structures across different subjects.

In some preclinical applications, normalization to physiological parameters beyond body weight may be employed. For instance, in cardiac imaging with a different TSPO tracer, normalization to perfusion using a co-injected or sequentially acquired perfusion tracer was utilized to derive a Normalized SUV Ratio (NSR), aiming to isolate the component of tracer uptake related to TSPO expression from that related to blood flow. While this specific method was described for a different tracer and application, it illustrates the principle of normalizing to relevant physiological variables when necessary.

The choice of normalization method for regional (18F)Fempa tracer uptake in preclinical research depends on several factors, including the specific research question, the animal model used, the study design (e.g., static vs. dynamic acquisition), and the availability of coregistered anatomical data. While general methods like SUV, SUVR with validated reference regions, and kinetic modeling are applicable to TSPO tracers like (18F)Fempa, the optimal approach and its specific implementation require careful consideration and validation within the context of each preclinical study.

Preclinical Applications of 18f Fempa Pet Imaging in Disease Models

Assessment of Neuroinflammation in Neurological Disease Models

While the 18-kDa translocator protein (TSPO) is a well-established target for imaging neuroinflammation in a variety of neurological disorders, preclinical research focusing specifically on (18F)Fempa in this context is not extensively documented in publicly available literature. However, as a second-generation TSPO radioligand, its utility can be inferred from the broader understanding of this class of imaging agents in preclinical disease models.

Characterization of Microglial Activation in Brain Disorders

Microglia are the primary immune cells of the central nervous system and play a crucial role in the inflammatory response to brain injury and disease. Activated microglia show a marked upregulation of TSPO expression. PET imaging with TSPO radioligands is therefore a key method for the in vivo visualization and quantification of microglial activation. Although specific studies detailing the use of (18F)Fempa for characterizing microglial activation in preclinical models of neurological diseases such as Alzheimer's disease, Parkinson's disease, or multiple sclerosis are limited, the principles of TSPO imaging suggest its potential in these areas. Clinical research has indicated that (18F)Fempa is a suitable radioligand for detecting increased TSPO binding in Alzheimer's disease patients, which is associated with microglial activation. snmjournals.org

Imaging of Vascular Inflammation in Atherosclerosis Models

The application of (18F)Fempa PET imaging in the context of vascular inflammation has been more specifically investigated in preclinical models of atherosclerosis. Inflammation, particularly the infiltration of macrophages, is a critical component in the development and instability of atherosclerotic plaques.

Detection of Macrophage Infiltration in Atherosclerotic Plaques

Preclinical studies have demonstrated the potential of (18F)Fempa to detect macrophage infiltration in atherosclerotic plaques. In a study utilizing atherosclerotic (LDLR-/-ApoB100/100) and healthy mice, ex vivo analysis of the whole aorta revealed a 1.3-fold higher accumulation of (18F)Fempa in the atherosclerotic mice compared to their healthy counterparts. nih.gov Immunohistochemistry confirmed the co-localization of TSPO and macrophages within the plaques, supporting the role of (18F)Fempa as a marker for macrophage presence. nih.gov

Correlation of (18F)Fempa Uptake with Plaque Macrophage Content

A direct correlation between (18F)Fempa uptake and the density of macrophages within atherosclerotic plaques has been established through autoradiography. nih.gov Plaque areas with a high macrophage content exhibited significantly higher tracer uptake compared to areas with no macrophages. nih.gov However, it was also noted that the uptake of (18F)Fempa in the plaques did not surpass that in the normal vessel wall. nih.gov

(18F)Fempa Uptake in Aortic Regions of Atherosclerotic Mice

| Aortic Region | (18F)Fempa Uptake (Count Densities, PSL/mm²) | Significance (P-value) |

|---|---|---|

| Plaque Areas with High Macrophage Content | 190 ± 54 | P < .001 |

| Plaque Areas with No Macrophages | 40 ± 13 | |

| Normal Vessel Wall | 230 ± 78 | N/A |

Data from Hellberg et al., 2017. nih.gov

Investigation of Cardiac Inflammation in Myocardial Injury Models

Visualization of Inflammatory Cell Infiltration Post-Myocardial Infarction

There are currently no published preclinical studies that have used (18F)Fempa PET imaging to visualize the infiltration of inflammatory cells into the myocardium following an experimentally induced myocardial infarction.

Quantitative Assessment of Cardiac Inflammation with (18F)Fempa

Due to the absence of relevant preclinical investigations, there is no available data to present on the quantitative assessment of cardiac inflammation using (18F)Fempa in myocardial injury models. This includes the lack of data for constructing tables on tracer uptake values in different regions of the heart (e.g., infarct, border zone, remote myocardium) at various time points post-infarction.

Comparative Analysis of 18f Fempa with Other Tspo Radioligands

Comparison of Binding Affinities and Pharmacokinetics with Established Tracers

(18F)Fempa is characterized as a novel high-affinity second-generation TSPO radioligand. patsnap.comsnmjournals.org Its binding affinity for TSPO has been assessed in studies, including competition assays using (3H)PK11195. patsnap.comsnmjournals.org The binding affinity ratio of (18F)Fempa to TSPO between high-affinity binders (HABs) and mixed-affinity binders (MABs) was found to be similar to that of (11C)PBR28. nih.gov

In terms of pharmacokinetics, (18F)Fempa undergoes relatively rapid metabolism. At 20 minutes post-injection, over 20% of the tracer was detectable in plasma, decreasing to 10% at 90 minutes. nih.gov This metabolic profile is a key aspect when considering its application in dynamic PET studies.

Comparing (18F)Fempa to other radioligands:

(11C)PK11195: As a first-generation tracer, (11C)PK11195 has limitations including a high level of nonspecific binding and a non-optimal signal-to-noise ratio, complicating its quantification. mdpi.com Its lipophilicity is also relatively high (logD = 3.97), which can contribute to nonspecific binding. mdpi.com However, (11C)PK11195 shows notably low sensitivity to the rs6971 polymorphism. mdpi.com

(18F)PBR06: Preclinical studies showed that the affinities (Ki) of PBR-06 for TSPO in rat, monkey, and human brains were 0.180 ± 0.007 nM, 0.318 ± 0.018 nM, and 0.997 ± 0.070 nM, respectively, which were similar to those of (3H)PK11195. nih.gov (18F)PBR06 exhibited long-term stability in monkey whole blood and plasma. nih.gov

(18F)DPA-714: This radioligand has shown an affinity for TSPO (Ki = 7.0 nM) that is higher than that of PK11195 (Ki = 9.3 nM). nih.gov Its log D value (2.44) is similar to DPA-713 and less than PK11195 (3.35). nih.gov (18F)DPA-714 can cross the blood–brain barrier and binds specifically to TSPO. nih.gov

(18F)FEPPA: (18F)FEPPA has demonstrated high affinity for TSPO, a suitable metabolic profile, high brain penetration, and good pharmacokinetics. d-nb.info

(18F)FEDAA1106: This tracer can bind at high specificity to TSPO tissues. nih.gov However, some studies with (18F)FEDAA1106 in neurological diseases have shown no major differences in distribution volumes between patients and controls, although these studies often involved small numbers of patients and did not account for factors like TSPO genotype polymorphisms. nih.gov (18F)FEDAA1106 has shown higher brain uptake compared to (11C)PK11195 or (11C)DAA1106. researchgate.net

Here is a table summarizing some reported binding affinities:

| Radioligand | Target | Species/Context | Binding Affinity (Ki) | Source |

| (18F)Fempa | TSPO | Human (HABs) | 2.26 ± 0.18 nM | nih.gov |

| (18F)Fempa | TSPO | Human (MABs) | 1.93 ± 0.75 nM and 189.8 ± 14.4 nM | nih.gov |

| (11C)PK11195 | TSPO | - | 9.3 nM | nih.gov |

| (18F)PBR06 | TSPO | Rat | 0.180 ± 0.007 nM | nih.gov |

| (18F)PBR06 | TSPO | Monkey | 0.318 ± 0.018 nM | nih.gov |

| (18F)PBR06 | TSPO | Human | 0.997 ± 0.070 nM | nih.gov |

| (18F)DPA-714 | TSPO | - | 7.0 nM | nih.gov |

| (11C)DPA-713 | TSPO | - | 4.7 nM | mdpi.com |

| (11C)PBR28 | TSPO | Rat | 0.68 nM | mdpi.com |

| (11C)PBR28 | TSPO | Monkey | 0.94 nM | mdpi.com |

| (11C)PBR28 | TSPO | Human | 2.5 nM | mdpi.com |

| (3H)DAA1106 | TSPO | - | 0.28 nM | wikipedia.org |

Evaluation of Signal-to-Noise Ratios and Target-to-Background Contrast

A critical aspect of a successful PET radioligand is its signal-to-noise ratio and target-to-background contrast, which determine the ability to detect specific binding at the target site against non-specific binding in surrounding tissues.

(11C)PK11195 is known to have a low signal-to-noise ratio, which limits its ability to detect subtle changes in TSPO density. mdpi.comyuntsg.comnih.gov The ratio of specific to nonspecific binding of (11C)PK11195 in the human brain has been reported to be relatively low, around 0.2–0.5. nih.govsnmjournals.org

Second-generation radioligands, including (18F)Fempa and others like (11C)PBR28 and (18F)DPA-714, were developed to improve upon the limitations of (11C)PK11195, particularly regarding signal-to-noise ratio. mdpi.comyuntsg.com (11C)PBR28, for instance, has a higher in vivo specific signal to TSPO than (11C)PK11195. snmjournals.org (18F)DPA-714 has also shown better performance than (11C)DPA-713 and (11C)PK11195 in terms of the ratio of ipsilateral to contralateral uptake and binding potential in a rat model of neuroinflammation. snmjournals.org (11C)DPA-713 is reported to have a better signal-to-noise ratio compared to (11C)PK11195 due to higher TSPO specific binding. mdpi.com

While specific quantitative data on the signal-to-noise ratio and target-to-background contrast specifically for (18F)Fempa compared to other tracers is not extensively detailed in the provided snippets, its classification as a high-affinity second-generation radioligand suggests an expected improvement over first-generation tracers like (11C)PK11195. Studies using (18F)Fempa have demonstrated increased binding in areas of presumed microglial activation in conditions like Alzheimer's disease and Friedreich ataxia, implying sufficient target-to-background contrast to detect pathology. nih.govpatsnap.comsnmjournals.org

Assessment of TSPO Polymorphism Influence on (18F)Fempa Binding Characteristics

A significant challenge for many second-generation TSPO radioligands is the influence of a common single nucleotide polymorphism (SNP) in the TSPO gene, specifically rs6971. yuntsg.comacs.orgresearchgate.netkcl.ac.uknih.gov This polymorphism leads to an amino acid substitution (A147T) which affects the binding affinity of these tracers. kcl.ac.uknih.govplos.org Individuals can be classified into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) based on their genotype. d-nb.infoacs.orgresearchgate.netnih.gov This variability in binding affinity across genotypes complicates the quantification and interpretation of PET data. yuntsg.comresearchgate.netkcl.ac.uk

(18F)Fempa, like many other second-generation TSPO radioligands, is sensitive to the rs6971 polymorphism. nih.govmdpi.com Studies using (18F)Fempa have reported different binding affinities between HABs and MABs, similar to the pattern observed with (11C)PBR28. nih.gov For instance, in a study involving Alzheimer's disease patients and controls, significant differences in total distribution volume (VT) were found when the TSPO binding profile was considered as a covariate. snmjournals.org Significant differences in VT were observed in various brain regions when only HABs were included in the analysis. snmjournals.org This indicates that the binding of (18F)Fempa is influenced by the individual's TSPO genotype.

The impact of this polymorphism necessitates genotyping individuals before PET imaging with (18F)Fempa and accounting for the binding status during data analysis to ensure accurate quantification of TSPO expression. snmjournals.orgyuntsg.comresearchgate.net While some newer radioligands are being developed with reduced sensitivity to this polymorphism, many widely used second-generation tracers, including (18F)Fempa, require this consideration. snmjournals.org

Relative Advantages and Limitations in Preclinical Imaging Paradigms

(18F)Fempa, being an (18F)-labeled radioligand, offers several advantages over (11C)-labeled tracers like (11C)PK11195, particularly for preclinical imaging and potential clinical translation. The longer half-life of (18F) (109.7 minutes) compared to (11C) (20.4 minutes) allows for extended dynamic PET studies and facilitates the distribution of the radiotracer to more distant imaging facilities. nih.gov This is a significant logistical advantage for preclinical studies, especially when imaging requires longer acquisition times or when the cyclotron is not in close proximity.

In preclinical studies, (18F)Fempa has demonstrated suitable pharmacokinetic properties. patsnap.com Its ability to detect increased TSPO binding in animal models of neurological conditions associated with neuroinflammation is a key advantage for its use in preclinical research. For example, TSPO PET with (18F)Fempa has been used to assess neuroinflammation in the cerebellum and brainstem in a mouse model of Friedreich ataxia, revealing increased TSPO expression compared to controls. patsnap.com

However, the sensitivity of (18F)Fempa to the rs6971 TSPO polymorphism, while primarily discussed in the context of human studies, can also be a consideration in preclinical models if the animal model expresses a similar genetic variation or if the findings are intended to be directly translated to human populations with varying genotypes. This necessitates careful consideration of the animal model used and potential genotypic differences.

Challenges and Future Directions in 18f Fempa Research

Optimization of Radiotracer Properties for Enhanced Imaging Performance

Optimizing the properties of (18F)Fempa and other TSPO radiotracers is crucial for improving imaging performance. This includes enhancing binding affinity and selectivity for TSPO, improving brain penetration, and optimizing metabolic stability to reduce the formation of radiolabeled metabolites that can interfere with quantification. d-nb.infonih.govmdpi.com While (18F)Fempa has demonstrated high affinity for TSPO and suitable pharmacokinetic properties in preclinical studies, further refinements could potentially lead to better target-to-background ratios and more accurate quantification of TSPO expression in vivo. d-nb.infosnmjournals.orgutu.fi The development of novel radiochemistry methods could also contribute to higher radiochemical yields and purity, making the tracer more accessible for wider use. mdpi.comnih.gov

Addressing Variability in TSPO Binding Related to Genetic Polymorphisms

A significant challenge for second-generation TSPO radioligands, including (18F)Fempa, is the influence of a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism leads to variations in TSPO binding affinity, categorizing individuals into high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). d-nb.infonih.govmdpi.com This genetic variation accounts for a considerable portion of the inter-individual variability observed in TSPO PET studies and can confound quantitative interpretation of the PET signal. d-nb.infonih.govmdpi.com

Future research needs to focus on strategies to address this variability. This includes routine genotyping of participants in (18F)Fempa PET studies to enable analysis within binding groups or the development of quantitative models that account for the different binding affinities. nih.govplos.org The development of third-generation TSPO radioligands that are insensitive to the rs6971 polymorphism is also an active area of research, although these are distinct from (18F)Fempa. mdpi.com

Development of Advanced Quantitative Methodologies for (18F)Fempa PET Data

Accurate quantification of (18F)Fempa binding is essential for deriving meaningful biological information about TSPO expression. Kinetic modeling analysis with arterial input function (AIF) is considered a gold standard for quantification, but it is invasive due to the requirement for arterial blood sampling. mdpi.com Reference region-based methods are less invasive but rely on the assumption that a reference region is devoid of specific binding, which can be challenging for TSPO as it is widely distributed, and neuroinflammation can be widespread. mdpi.com

Future directions involve the development and validation of advanced quantitative methodologies for (18F)Fempa PET data. This includes optimizing and validating non-invasive or less invasive methods, such as image-derived input function (IDIF) methods or simplified quantitative approaches like standardized uptake value ratios (SUVR), while carefully considering their limitations and potential biases, especially in the context of genetic polymorphisms and varying levels of neuroinflammation. mdpi.comfrontiersin.orgnih.gov Research into advanced modeling techniques that can better account for the complexities of TSPO binding kinetics and potential contributions from different cell types (microglia, astrocytes, macrophages) is also crucial. mdpi.comresearchgate.net

Exploration of Novel Preclinical Disease Models for (18F)Fempa Application

Exploring the application of (18F)Fempa in novel preclinical disease models is vital for expanding our understanding of neuroinflammation in various pathologies and evaluating potential therapeutic interventions. While (18F)Fempa and other TSPO tracers have been used in models of neuroinflammation and neurodegenerative diseases, investigating its utility in less-studied conditions where neuroinflammation is believed to play a role is important. d-nb.infonih.govuzh.ch

This includes developing and validating (18F)Fempa PET imaging protocols in animal models that closely mimic specific aspects of human diseases, such as different neuroinflammatory phenotypes or distinct stages of disease progression. researchgate.netfrontiersin.org Preclinical studies can also help to further characterize the cellular sources of the (18F)Fempa signal in different disease contexts, which is essential for accurate interpretation of clinical findings. mdpi.comresearchgate.net Challenges in preclinical imaging, such as the low spatial resolution of PET and potential uptake in normal vessel walls in certain models, need to be addressed. utu.firesearchgate.net

Synergistic Approaches with Multi-Targeted PET Imaging

Combining (18F)Fempa PET imaging with PET tracers targeting other biological processes can provide a more comprehensive understanding of complex diseases involving neuroinflammation. Synergistic approaches with multi-targeted PET imaging allow for the simultaneous or sequential assessment of different pathological hallmarks within the same individual. nih.govfrontiersin.orgfrontiersin.org

Future research should explore the synergistic application of (18F)Fempa with tracers for amyloid-beta, tau, synaptic density, or other targets relevant to neurological and inflammatory diseases. researchgate.netfrontiersin.orgfrontiersin.org This could involve simultaneous PET/MR imaging, which offers complementary structural, functional, and molecular information. nih.govfrontiersin.orgresearchgate.net Such multi-modal imaging strategies can help to elucidate the temporal and spatial relationships between neuroinflammation and other pathological processes, potentially leading to improved diagnostic accuracy, disease staging, and monitoring of treatment response. nih.govfrontiersin.org

Q & A

Q. What validated methods ensure radiochemical purity in (18F)Fempa synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) and instant thin-layer chromatography (iTLC) to validate purity. Gamma counter analysis quantifies radiolabeling efficiency. Protocols from preclinical PET studies (e.g., [18F]FDG-6-P synthesis) recommend iterative testing under controlled temperatures (20–25°C) to minimize radiolysis .

- Key parameters : Radiochemical yield (>95%), specific activity (>1 GBq/μmol), and stability over 4–6 hours post-synthesis .

Q. How should preclinical studies using (18F)Fempa-PET for TSPO imaging be designed?

- Experimental design :

Animal models : Use transgenic rodents or disease-specific models (e.g., neuroinflammation).

Control groups : Include baseline scans and blocking studies with unlabeled TSPO ligands to confirm specificity.

Dosing : Administer 5–15 MBq intravenously; optimize injection-to-scan intervals (e.g., 60–90 minutes) based on biodistribution kinetics .

Stress controls : Monitor transport/restraint stress, which alters TSPO binding (e.g., 12-day stress protocols increase 5-HT1A receptor binding ).

Q. What statistical methods are robust for analyzing (18F)Fempa-PET data in longitudinal studies?

- Approach : Use non-parametric tests (Mann-Whitney U test) for skewed in vivo data. Report median values with interquartile ranges. For parametric data (e.g., in vitro uptake), apply Student’s t-test with SEM .

- Software : Prism (GraphPad) for visualization; JMP Pro for multivariate analysis .

Advanced Research Questions

Q. How can conflicting binding data from (18F)Fempa studies across TSPO polymorphisms be resolved?

- Resolution strategy :

Genotyping : Screen participants for TSPO rs6971 polymorphism (high-/mixed-affinity binders).

Normalization : Use SUVR (standardized uptake value ratio) with cerebellar reference regions to reduce inter-subject variability .

Comparative analysis : Cross-validate with alternative tracers (e.g., [18F]DPA-714) in the same cohort .

Q. What standardization protocols improve reproducibility of (18F)Fempa-PET quantification?

- Protocols :

- VOI definition : Use CT-based anatomical guidance for tumor/organ delineation to reduce interobserver variability .

- Data reporting : Follow DFG severity-assessment guidelines for transparency in stress-related confounders .

- Replication : Adopt consensus methods from multicenter studies (e.g., predefined ellipsoid VOIs and harmonized SUV thresholds ).

Q. Why does (18F)Fempa have lower clinical adoption compared to other TSPO tracers?

- Critical analysis :

- Structural limitations : Its benzamidoethylpiperazine scaffold may exhibit lower blood-brain barrier permeability versus [18F]FEPPA’s pyrazolopyrimidine core .

- Clinical data : Only 1.3% of TSPO-PET studies use (18F)Fempa, reflecting limited validation in large human cohorts .

Q. How can multimodal imaging integrate (18F)Fempa-PET with complementary biomarkers?

- Optimization steps :

Temporal alignment : Synchronize PET with MRI/fMRI to correlate TSPO expression with functional changes.

Biochemical validation : Pair PET data with ELISA-based HPA axis markers (e.g., cortisol) to contextualize stress-induced TSPO variations .

Data fusion : Use voxel-wise analysis to overlay (18F)Fempa uptake maps with amyloid-β ([18F]AV45) or glucose metabolism ([18F]FDG) datasets .

Data Presentation and Ethics

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.